molecular formula C19H18N2O4 B2432733 3,4-dimethoxy-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]benzamide CAS No. 946262-14-2

3,4-dimethoxy-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]benzamide

Cat. No.: B2432733
CAS No.: 946262-14-2
M. Wt: 338.363
InChI Key: GSCNXZSVYSSBFL-UHFFFAOYSA-N
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Description

3,4-dimethoxy-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]benzamide is a chemical compound that belongs to the class of benzamides It features a benzamide core substituted with two methoxy groups at the 3 and 4 positions, and an isoxazole ring attached to the benzamide nitrogen via a phenylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dimethoxy-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]benzamide typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

3,4-dimethoxy-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The benzamide group can be reduced to form amines.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Substitution reactions can be carried out using nucleophiles like halides or amines in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups would yield quinones, while reduction of the benzamide group would produce amines.

Mechanism of Action

The mechanism of action of 3,4-dimethoxy-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]benzamide involves its interaction with specific molecular targets. For example, it has been shown to inhibit chitin synthesis in insects by interfering with the enzymatic pathways involved in chitin production . This inhibition is likely due to the compound’s ability to bind to and inhibit the activity of chitin synthase enzymes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-dimethoxy-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit chitin synthesis makes it particularly valuable for applications in pest control and medicinal chemistry.

Properties

IUPAC Name

3,4-dimethoxy-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O4/c1-23-16-9-8-14(10-18(16)24-2)19(22)20-12-15-11-17(25-21-15)13-6-4-3-5-7-13/h3-11H,12H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSCNXZSVYSSBFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NCC2=NOC(=C2)C3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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